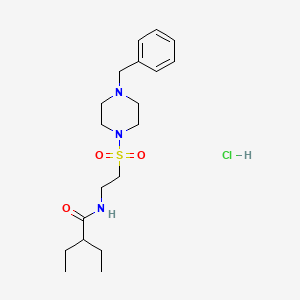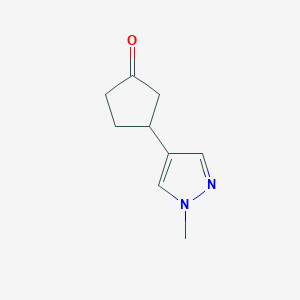
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.20 . The compound is typically in powder form .
Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 164.20 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Pyrazole derivatives like 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one are used in various synthesis processes. For instance, synthesis and conformational studies of similar compounds have been explored, highlighting the potential of these derivatives in developing new chemical entities with specific structural properties (Channar et al., 2019).
Research indicates that such compounds can exhibit tautomerism, a property relevant in the design of new chemical substances with varied electronic structures (Dzvinchuk & Lozinskii, 2011).
Chemical Reactions and Products
These compounds are involved in specific chemical reactions, leading to the formation of unique products. For example, reactions with nicotinic hydrazide produce substituted pyrazoles, showcasing the versatility of these compounds in organic synthesis (Baeva et al., 2020).
They also form part of hydrogen-bonded chains in certain crystal structures, indicating their utility in the study of molecular interactions and crystal engineering (Portilla et al., 2007).
Biological Applications
Some derivatives have shown cytotoxic properties against tumor cell lines, suggesting their potential application in cancer research and drug development (Kodadi et al., 2007).
Additionally, pyrazole derivatives have been investigated for antimicrobial activities, further expanding their potential in medicinal chemistry (Chopde et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-methylpyrazol-4-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHPSAMACKFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


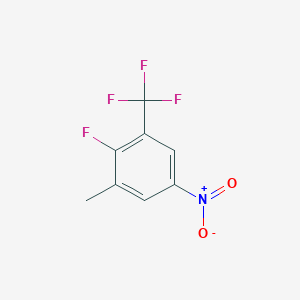
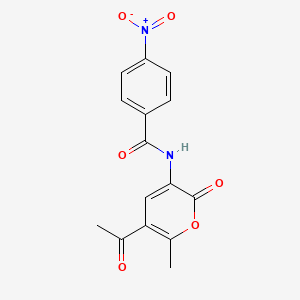

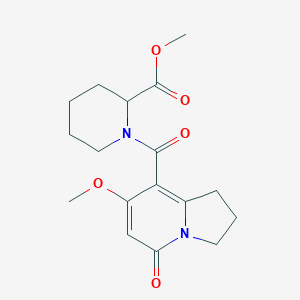
![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2382450.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)
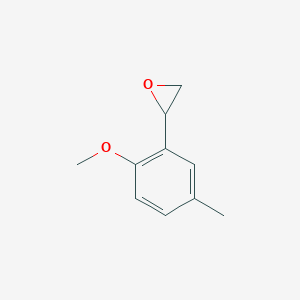
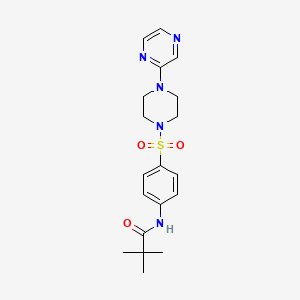

![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)
